Boc-3-(2-quinoxalyl)-DL-Ala-OH Boc-3-(2-quinoxalyl)-DL-Ala-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16175533
InChI: InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol

Boc-3-(2-quinoxalyl)-DL-Ala-OH

CAS No.:

Cat. No.: VC16175533

Molecular Formula: C16H19N3O4

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

Boc-3-(2-quinoxalyl)-DL-Ala-OH -

Specification

Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid
Standard InChI InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)
Standard InChI Key GOPADOFTCYAWLG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

Boc-3-(2-quinoxalyl)-DL-Ala-OH is systematically named 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid under IUPAC conventions . Its synonyms include:

  • BOC-3-(2-QUINOXALYL)-DL-ALANINE

  • (±)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-quinoxalinepropanoic acid

  • SCHEMBL14265381 .

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amino functionality, while the quinoxaline ring (a bicyclic structure comprising two fused pyrazine and benzene rings) contributes aromaticity and potential bioactivity.

Molecular Structure

The compound’s 2D structure (Fig. 1) features:

  • A central alanine residue with a carboxylic acid (-COOH\text{-COOH}) and Boc-protected amine (-NHBoc\text{-NHBoc}).

  • A quinoxaline substituent at the β-position of the alanine side chain.
    The 3D conformation reveals a twisted geometry due to steric interactions between the bulky Boc group and the planar quinoxaline ring .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.833472-99-4
PubChem CID3328703
Molecular FormulaC16H19N3O4\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{4}
Molecular Weight317.34 g/mol
SMILES NotationCC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O\text{CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O}

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A representative approach involves:

  • Boc Protection: Alanine’s α-amino group is protected with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in a basic medium .

  • Quinoxaline Incorporation: The β-position is functionalized via Friedel-Crafts alkylation or palladium-catalyzed coupling using 2-quinoxalineboronic acid .

  • Deprotection and Purification: Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, followed by HPLC purification .

Analytical Characterization

  • Melting Point: 221–224°C (decomposition) .

  • Spectroscopic Data:

    • IR: Strong absorptions at 1740 cm1^{-1} (C=O, Boc) and 1680 cm1^{-1} (C=O, carboxylic acid) .

    • 1^1H NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 4.25 (m, 1H, α-CH), 3.10 (dd, 2H, β-CH2), 8.60–7.80 (m, 4H, quinoxaline) .

Physicochemical Properties

Thermal and Solubility Profiles

Table 2: Physical Properties

PropertyValueSource
Melting Point221–224°C (decomp)
Boiling Point504.8±50.0°C (predicted)
Density1.273±0.06 g/cm³
pKa3.56±0.10 (carboxylic acid)
SolubilityDMSO, DMF; insoluble in H2O

The low aqueous solubility necessitates polar aprotic solvents for handling. The predicted pKa (3.56) aligns with typical carboxylic acids, enabling pH-dependent ionization .

Applications in Research

Peptide Synthesis

Boc-3-(2-quinoxalyl)-DL-Ala-OH is employed to introduce quinoxaline motifs into peptides, enhancing their:

  • Structural rigidity via π-π stacking interactions.

  • Biological activity, as quinoxaline derivatives exhibit antimicrobial, antiviral, and anticancer properties .

Medicinal Chemistry

Quinoxaline-based compounds are explored as:

Recent Advances and Future Directions

Recent studies highlight quinoxaline derivatives’ potential in photodynamic therapy and as fluorescent probes . Boc-3-(2-quinoxalyl)-DL-Ala-OH could be tailored for:

  • Targeted drug delivery: Conjugating with tumor-homing peptides.

  • Diagnostic imaging: Incorporating radiolabels (e.g., 18F^{18}\text{F}) for PET imaging.

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